Cas no 5905-69-1 (1-Bromo-4-(difluoromethoxy)benzene)

1-Bromo-4-(difluoromethoxy)benzene structure
5905-69-1 structure
Product Name:1-Bromo-4-(difluoromethoxy)benzene
CAS No:5905-69-1
MF:C7H5BrF2O
MW:223.014808416367
MDL:MFCD00221465
CID:85480
PubChem ID:24879329
Update Time:2025-07-25

1-Bromo-4-(difluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-(difluoromethoxy)benzene
    • 4-(Difluoromethoxy)bromobenzene
    • 4-Bromo-1-(difluoromethoxy)benzene
    • 1-bromo-4-(difluoromethoxy)-benzene
    • p-difluoro-methoxybromobenzene
    • Benzene, 1-bromo-4-(difluoromethoxy)-
    • PS-7805
    • EN300-68615
    • p-difluoromethoxybromobenzene
    • MFCD00221465
    • CS-W013106
    • (4-bromophenoxy)difluoromethane
    • CK2358
    • A1743
    • 5905-69-1
    • 4-bromo-(difluoromethoxy)benzene
    • 1-Bromo-4-(difluoromethoxy)benzene, 95%
    • Bromo-4-(difluoromethoxy)benzene
    • 4-difluoromethoxybromobenzene
    • SCHEMBL157708
    • AM20060133
    • DTXSID20371764
    • FT-0607491
    • AKOS000167337
    • 1-Bromo-4-Difluoromethoxybenzene
    • 4-Bromophenyl difluoromethyl ether, 4-Bromo-alpha,alpha-difluoroanisole
    • MDL: MFCD00221465
    • Inchi: 1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
    • InChI Key: ORIYZUFTROJBQJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC(F)F
    • BRN: 2521410

Computed Properties

  • Exact Mass: 221.94900
  • Monoisotopic Mass: 221.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.631 g/mL at 25 °C(lit.)
  • Boiling Point: 205°C at 760 mmHg
  • Flash Point: Fahrenheit: 91.4 ° f
    Celsius: 33 ° c
  • Refractive Index: n20/D 1.502(lit.)
  • PSA: 9.23000
  • LogP: 3.05050
  • Solubility: Not determined

1-Bromo-4-(difluoromethoxy)benzene Security Information

1-Bromo-4-(difluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 1-Bromo-4-(difluoromethoxy)benzene

Comprehensive Overview of 1-Bromo-4-(difluoromethoxy)benzene (CAS No. 5905-69-1)

1-Bromo-4-(difluoromethoxy)benzene (CAS No. 5905-69-1) is a specialized aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and a difluoromethoxy group, makes it a valuable intermediate in organic synthesis. This compound is particularly relevant in the development of fluorinated derivatives, which are increasingly sought after due to their enhanced bioavailability and metabolic stability.

The growing demand for fluorinated compounds in drug discovery has positioned 1-Bromo-4-(difluoromethoxy)benzene as a critical building block. Researchers frequently search for "synthesis of difluoromethoxy benzene derivatives" or "applications of bromo-difluoromethoxy aromatics," reflecting its importance in modern chemistry. Its role in crafting PET imaging agents and biologically active molecules further underscores its versatility.

From an industrial perspective, CAS 5905-69-1 is often discussed in forums focusing on "high-value chemical intermediates" and "custom fluorination techniques." The compound’s stability under various reaction conditions makes it a preferred choice for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in creating complex organic frameworks.

Environmental and regulatory trends also influence the discourse around 1-Bromo-4-(difluoromethoxy)benzene. With the rise of "green chemistry" initiatives, researchers explore solvent-free or catalytic methods to incorporate this compound efficiently. Queries like "eco-friendly bromination methods" or "sustainable fluorination processes" highlight the intersection of innovation and sustainability in its applications.

Analytical characterization of 5905-69-1 typically involves advanced techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods ensure compliance with stringent quality standards, especially when the compound is used in API (Active Pharmaceutical Ingredient) production. Its spectral data is often cataloged in databases to support patent filings and academic studies.

In summary, 1-Bromo-4-(difluoromethoxy)benzene exemplifies the synergy between structural specificity and functional adaptability. Its relevance in medicinal chemistry, material science, and catalysis ensures continued interest, driven by both industrial needs and scientific curiosity. As synthetic methodologies evolve, this compound will likely remain a cornerstone in the design of next-generation fluorinated architectures.

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